molecular formula C9H6O5 B13581583 5-Formyl-benzo[1,3]dioxole-4-carboxylic acid CAS No. 58343-48-9

5-Formyl-benzo[1,3]dioxole-4-carboxylic acid

Cat. No.: B13581583
CAS No.: 58343-48-9
M. Wt: 194.14 g/mol
InChI Key: IGGCRPYKANXOMC-UHFFFAOYSA-N
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Description

5-Formyl-1,3-dioxaindane-4-carboxylic acid is a chemical compound with a unique structure that includes both formyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-formyl-1,3-dioxaindane-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of formylation reactions, where a formyl group is introduced into the molecule. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 5-formyl-1,3-dioxaindane-4-carboxylic acid may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-1,3-dioxaindane-4-carboxylic acid can undergo a variety of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the formyl group would yield a dicarboxylic acid, while reduction would yield an alcohol derivative.

Scientific Research Applications

5-Formyl-1,3-dioxaindane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5-formyl-1,3-dioxaindane-4-carboxylic acid exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
  • 5-Formyl-2,4-dimethylpyrrole-3-carboxylic acid

Uniqueness

5-Formyl-1,3-dioxaindane-4-carboxylic acid is unique due to its specific structural features, which include both formyl and carboxylic acid groups within a dioxane ring system. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

58343-48-9

Molecular Formula

C9H6O5

Molecular Weight

194.14 g/mol

IUPAC Name

5-formyl-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C9H6O5/c10-3-5-1-2-6-8(14-4-13-6)7(5)9(11)12/h1-3H,4H2,(H,11,12)

InChI Key

IGGCRPYKANXOMC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)C=O)C(=O)O

Origin of Product

United States

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